Fmoc-D-Thr-OtBu is engineered for Fmoc-SPPS, leveraging its orthogonal protecting groups. The Fmoc group is cleaved under basic conditions (20% piperidine in DMF), while the tert-butyl ether remains stable. Its incorporation follows standard coupling protocols using activators like HBTU or DIC/OxymaPure [7]. The D-configuration mitigates racemization during activation, preserving enantiopurity (>98.5% by chiral HPLC) [1] [5]. Post-cleavage, TFA-based deprotection cocktails (e.g., TFA/TIS/water, 95:2.5:2.5) remove the tert-butyl group without epimerization [7]. Table 2 compares coupling efficiency.
Table 2: Coupling Efficiency of Fmoc-D-Thr-OtBu in SPPS
Activator System | Coupling Yield (%) | Racemization Risk |
---|---|---|
HBTU/HOBt | 98–99 | Low |
DIC/OxymaPure | 97–98 | Negligible |
PyBOP/DIEA | 96–98 | Moderate |
The tert-butyl group excels in β-hydroxyl protection for threonine due to its:
Alternatives like benzyl (Bn) or acetoxymethyl (ACM) exhibit drawbacks:
Stereochemical integrity in Fmoc-D-Thr-OtBu synthesis hinges on:
D-amino acids like D-Thr(tBu) enhance peptide biophysical properties—e.g., glucagon analogs with D-residues showed 3× higher aqueous solubility while retaining bioactivity [8]. The D-configuration disrupts β-sheet aggregation, reducing fibrillation in amyloid-prone sequences [6] [8].
Industrial production faces hurdles:
Process intensification via flow chemistry and enzymatic resolution are emerging solutions [4].
Concluding Remarks
Fmoc-D-Thr-OtBu exemplifies the synergy of protective group chemistry and stereochemical control in peptide synthesis. Its optimized integration into SPPS workflows enables the construction of complex peptides with enhanced stability and bioactivity. Future advances in asymmetric synthesis and process engineering will address scalability bottlenecks, broadening its applications in drug discovery.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: